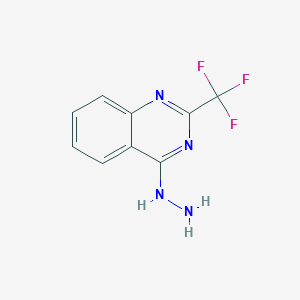

4-Hydrazino-2-(trifluoromethyl)quinazoline

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline typically involves the reaction of 2-(trifluoromethyl)quinazoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

化学反应分析

Types of Reactions: 4-Hydrazino-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can modify the hydrazino group to form amine derivatives.

Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .

科学研究应用

Anticancer Activity

Mechanism of Action:

The quinazoline scaffold has been extensively studied for its anticancer properties. The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to target receptors, which is crucial for its efficacy against cancer cells.

Case Studies:

- A series of quinazoline derivatives, including those with trifluoromethyl substitutions, have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Specific derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), with IC50 values as low as 0.096 µM, indicating strong potential for targeted cancer therapies .

Data Table: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | Breast (MCF-7) | 2.49 | |

| Compound A | Lung (A549) | 0.096 | |

| Compound B | Various Cancers | <10 |

Antiviral Properties

The antiviral potential of quinazoline derivatives has also been explored, particularly in the context of viral infections.

Findings:

- Compounds derived from quinazolines have shown promising activity against various viruses, including HCV and cytomegalovirus (CMV), with EC50 values significantly lower than established antiviral drugs .

- The trifluoromethyl group contributes to enhanced interactions with viral proteins, improving the overall antiviral efficacy of these compounds.

Data Table: Antiviral Activity

Other Medicinal Applications

In addition to its anticancer and antiviral properties, 4-hydrazino-2-(trifluoromethyl)quinazoline exhibits a range of other biological activities.

Anti-inflammatory Activity:

Recent studies have indicated that certain quinazoline derivatives possess anti-inflammatory properties comparable to standard treatments like indomethacin .

Anticonvulsant Activity:

Some derivatives have been screened for anticonvulsant activity, showing effectiveness that rivals existing medications like carbamazepine .

作用机制

The mechanism of action of 4-Hydrazino-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing therapeutic agents .

相似化合物的比较

2-(Trifluoromethyl)quinazoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.

4-Amino-2-(trifluoromethyl)quinazoline: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.

4-Hydrazinoquinazoline:

Uniqueness: 4-Hydrazino-2-(trifluoromethyl)quinazoline is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .

生物活性

4-Hydrazino-2-(trifluoromethyl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a hydrazino group and a trifluoromethyl substituent on the quinazoline ring. This unique structure enhances its reactivity and biological activity, making it a valuable candidate for further research in pharmacology.

The primary target of this compound is the Werner (WRN) helicase , an enzyme involved in DNA replication and repair. The compound inhibits WRN helicase, which disrupts DNA processes, leading to cell death, particularly in cancer cells. This mechanism highlights its potential as an anticancer agent .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways:

- DNA Repair : Disruption of repair mechanisms leads to increased genomic instability.

- Cell Cycle Regulation : The compound influences cell cycle progression, resulting in apoptosis in cancerous cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings from recent research:

These values indicate that the compound exhibits potent cytotoxic effects, outperforming some established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it possesses significant inhibitory effects against various bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound was tested against multiple cancer cell lines. Results indicated a strong correlation between concentration and cytotoxicity, with significant cell death observed at lower concentrations .

- Molecular Docking Studies : Computational studies have suggested that the trifluoromethyl group enhances binding affinity to biological targets, improving the compound's overall efficacy .

- Stability and Degradation : Research indicates that while the compound remains stable under physiological conditions, degradation over time can alter its biological activity. Long-term exposure studies are essential for understanding its therapeutic window .

属性

IUPAC Name |

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZZCRXGECYMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363080 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154136-31-9 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。